2-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11ClN4O2S and its molecular weight is 346.79. The purity is usually 95%.
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Biological Activity
2-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that integrates thioether and oxadiazole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular structure of this compound features:
- A 4-chlorophenyl group attached to a sulfur atom.
- An acetamide moiety linked to a pyridine-derived oxadiazole ring .
This unique arrangement suggests significant interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Properties
- Studies have shown that derivatives of oxadiazoles can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung cancer cells (A549), with significant inhibition of cell proliferation .
-
Antimicrobial Activity
- Similar compounds have been evaluated for their antimicrobial properties against pathogens like Mycobacterium tuberculosis. The presence of the oxadiazole moiety enhances the activity against bacterial strains .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
- Molecular Docking Studies: These studies suggest favorable interactions with active sites of target enzymes, indicating a potential for selective inhibition .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole instead of oxadiazole | Antimicrobial properties |
2-thiophenecarboxylic acid derivatives | Similar thioether linkages | Anticancer activity |
N-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Similar aromatic substitutions | Enzyme inhibition |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Cytotoxicity Assays: In vitro assays revealed that this compound exhibited significant cytotoxicity against A549 lung cancer cells compared to standard chemotherapy agents like cisplatin .
- Inhibitory Profile: The compound showed dual inhibition of COX enzymes (COX-1 and COX-2), with percentages of inhibition reported at 59.52% and 50.59%, respectively .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)23-9-13(21)18-15-20-19-14(22-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZXRBOGDFPFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.